4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid
Description
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid (C₁₂H₈F₆O₂, molecular weight 298.16 g/mol) is a fluorinated crotonic acid derivative characterized by two trifluoromethyl groups: one at the β-position of the crotonic acid backbone and another at the para position of the attached phenyl ring. Its (E)-stereochemistry ensures distinct spatial and electronic properties, making it valuable in materials science and organic synthesis. The compound’s strong electron-withdrawing trifluoromethyl groups enhance thermal stability and reactivity in cross-coupling reactions, as noted in studies on chiral liquid crystal materials .
Properties
Molecular Formula |
C11H6F6O2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(E)-4,4,4-trifluoro-3-[4-(trifluoromethyl)phenyl]but-2-enoic acid |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-7)8(5-9(18)19)11(15,16)17/h1-5H,(H,18,19)/b8-5+ |
InChI Key |
UVFXHIILLZWUNX-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C(=O)O)/C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,4,4-Trifluorocrotonaldehyde as a Key Intermediate
- Starting Material: Ethyl 4,4,4-trifluorocrotonate.
- Reduction: Reaction with lithium aluminum hydride (LiAlH4) and aluminum trichloride (AlCl3) in anhydrous ether at 0°C to yield the corresponding alcohol intermediate.
- Oxidation: Treatment of the alcohol with manganese dioxide (MnO2) in mesitylene at 50°C for 24 hours to afford 4,4,4-trifluorocrotonaldehyde in approximately 47% yield.
- Purification: Distillation under atmospheric pressure to isolate the aldehyde in high purity.
This aldehyde serves as a versatile precursor for further functionalization, including the formation of the crotonic acid framework.
Alternative Synthetic Routes and Catalytic Methods
Organocatalytic and Boronic Acid Catalysts
- α,β-Unsaturated carboxylic acids similar to 4,4,4-trifluoro-3-(trifluoromethyl)crotonic acid have been synthesized using boronic acid catalysts facilitating Michael addition reactions.
- These catalysts enable selective formation of multifunctionalized products, which could be adapted for the preparation of the target compound by selecting appropriate thiol or aryl nucleophiles.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of Ethyl 4,4,4-trifluorocrotonate | LiAlH4, AlCl3, anhydrous ether, 0°C, 2 hours | ~61 | Produces alcohol intermediate |
| 2 | Oxidation of alcohol intermediate | MnO2, mesitylene, 50°C, 24 hours | ~47 | Yields 4,4,4-trifluorocrotonaldehyde |
| 3 | Electrophilic substitution with arene | Superacid catalysis (e.g., triflic acid) | Variable | Introduces 4-(trifluoromethyl)phenyl group |
| 4 | Organocatalytic Michael addition | Boronic acid catalysts, activated molecular sieves | Variable | Enables selective β-functionalization |
Research Findings and Considerations
- The superacid-catalyzed electrophilic substitution is a powerful method for directly functionalizing trifluoromethylated crotonic acids with aromatic groups, providing access to β-aryl substituted products with trifluoromethyl substituents.
- The preparation of 4,4,4-trifluorocrotonaldehyde as a key intermediate is well-established, involving reduction and oxidation steps with moderate to good yields.
- Organocatalytic approaches offer enantioselective and mild conditions for functionalizing α,β-unsaturated carboxylic acids, which could be adapted for this compound's synthesis.
- Industrial and biotechnological methods indicate the compound's relevance and availability for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Pharmaceutical Development
Benzenesulfonamide derivatives are known for their diverse pharmacological activities. Research indicates that compounds related to this structure exhibit antitumor, antibacterial, anti-inflammatory, and antioxidant properties . Specifically, the compound has been investigated for its potential in drug development due to its ability to interact with biological receptors and enzymes.
Case Study: Binding Affinity Measurement
A study utilized X-ray fluorescence (XRF) spectrometry to measure binding selectivities of benzenesulfonamide derivatives to various receptors. This method allows for estimating the therapeutic index of the compound and assessing its efficacy in drug formulations .
Analytical Chemistry
Benzenesulfonamide, N-(4-amino-9,10-dihydro-9,10-dioxo-3-phenoxy-1-anthracenyl)-4-methyl- can be effectively analyzed using high-performance liquid chromatography (HPLC). The Newcrom R1 HPLC column has been employed for the separation of this compound under reverse-phase conditions.
Methodology:
- Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (for mass-spectrometry applications, phosphoric acid is replaced with formic acid).
- Column Type : Newcrom R1 reverse-phase column.
This method is scalable and suitable for isolating impurities during preparative separations and can be adapted for pharmacokinetic studies .
Environmental Assessment
The compound has been included in ecological assessments due to its persistence and potential toxicity to non-human organisms. Health Canada’s screening assessment identified it as a high priority for ecological risk evaluation. Although it was not flagged for high risk to human health, its environmental impact necessitates further study .
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Compounds Analyzed:
Ethyl 4,4,4-Trifluorocrotonate (C₆H₇F₃O₂, 180.11 g/mol, CAS 24490-03-7): Replaces the phenyl group with an ethyl ester. Used as a fluorinated building block in agrochemical intermediates .
3-(Trifluoromethyl)crotonic Acid (C₅H₅F₃O₂, 154.09 g/mol, CAS 69056-67-3):
- Simpler structure without the phenyl substituent.
- Exhibits lower molecular weight and higher acidity (pKa ~2.5) due to the electron-withdrawing trifluoromethyl group.
- Applied in peptide synthesis and coordination chemistry .
Ethyl 3-Amino-4,4,4-trifluorocrotonate (C₆H₈F₃NO₂, 183.13 g/mol, CAS 372-29-2): Features an amino group at the β-position, enabling nucleophilic reactivity. Used in heterocyclic synthesis, particularly for fluorinated pyridines and imidazoles .
4,4,4-Trifluoro-3-[3-(Trifluoromethyl)phenyl]-(E)-crotonic Acid (C₁₂H₈F₆O₂, 298.16 g/mol):
- Structural isomer with the trifluoromethylphenyl group at the meta position.
- Altered steric effects reduce crystallinity compared to the para-substituted analog .
Physicochemical Properties
Notes:
- The target compound’s higher melting point (141–143°C) reflects enhanced crystallinity from the para-substituted trifluoromethylphenyl group.
- Lower LogP values in amino/ester derivatives indicate increased polarity, impacting solubility in organic solvents.
Biological Activity
4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid is a fluorinated organic compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C11H6F6O2
- Molecular Weight : 284.15 g/mol
- CAS Number : 115665-92-4
- Structure : The compound features a crotonic acid backbone with trifluoromethyl substitutions that enhance its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its effects on enzyme inhibition and potential cytotoxicity. Key findings include:
- Enzyme Inhibition : The compound has shown inhibitory effects against several enzymes such as cholinesterases and cyclooxygenases. For instance, studies have reported IC50 values indicating moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, which are crucial in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The presence of trifluoromethyl groups contributes to its antioxidant properties, allowing it to scavenge free radicals effectively . This property is vital for protecting cells from oxidative stress.
Enzyme Inhibition Studies
A study evaluated the inhibitory effects of various derivatives of trifluoromethyl compounds on cholinesterases. The results indicated that compounds with a trifluoromethyl group exhibited enhanced binding affinity due to strong electron-withdrawing effects, leading to increased biological activity .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 4-Trifluoromethylphenyl derivative | 10.4 | 7.7 |
| 4-Chlorophenyl derivative | 5.4 | 9.9 |
Cytotoxicity Assessments
The cytotoxic effects of 4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid were tested on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. The compound demonstrated moderate cytotoxicity, suggesting potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve:
- Molecular Interactions : The trifluoromethyl groups facilitate pi-pi stacking interactions with aromatic amino acids in enzyme active sites, enhancing binding affinity and inhibition rates .
- Electrophilic Nature : The electron-withdrawing nature of the trifluoromethyl groups may promote reactivity towards nucleophiles in biological systems, potentially leading to modified signaling pathways associated with cell growth and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
